molecular formula C22H24N+ B14690749 N,N-Dibenzyl-N-methylphenylmethanaminium CAS No. 24490-73-1

N,N-Dibenzyl-N-methylphenylmethanaminium

Cat. No.: B14690749
CAS No.: 24490-73-1
M. Wt: 302.4 g/mol
InChI Key: VXIMSDDTJVAMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltribenzylaminium is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltribenzylaminium typically involves the reaction of benzylamine with methylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually conducted in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the selectivity of the methylation process.

Industrial Production Methods

In industrial settings, the production of Methyltribenzylaminium is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control the reaction parameters such as temperature, pressure, and flow rates. The final product is purified using techniques like distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyltribenzylaminium undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Benzyl halides or benzyl ethers.

Scientific Research Applications

Methyltribenzylaminium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.

    Biology: It is employed in biochemical studies to investigate enzyme-substrate interactions and protein modifications.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent in treating certain diseases due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyltribenzylaminium involves its interaction with specific molecular targets, leading to various biochemical effects. It primarily acts by binding to nucleophilic sites on proteins and enzymes, thereby modifying their activity. The pathways involved include the inhibition of enzyme activity and alteration of protein structures, which can lead to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue with similar reactivity but lacks the methyl group.

    Tribenzylamine: Similar structure but without the methyl group, leading to different reactivity and applications.

    N-Methylbenzylamine: Another related compound with a single benzyl group and a methyl group.

Uniqueness

Methyltribenzylaminium is unique due to its specific combination of methyl and benzyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where selective reactivity is required, such as in the synthesis of complex organic molecules and in biochemical research.

Properties

CAS No.

24490-73-1

Molecular Formula

C22H24N+

Molecular Weight

302.4 g/mol

IUPAC Name

tribenzyl(methyl)azanium

InChI

InChI=1S/C22H24N/c1-23(17-20-11-5-2-6-12-20,18-21-13-7-3-8-14-21)19-22-15-9-4-10-16-22/h2-16H,17-19H2,1H3/q+1

InChI Key

VXIMSDDTJVAMKK-UHFFFAOYSA-N

Canonical SMILES

C[N+](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.